Methyl 3-(acetylamino)benzoate
Description
Structure
2D Structure
Properties
IUPAC Name |
methyl 3-acetamidobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO3/c1-7(12)11-9-5-3-4-8(6-9)10(13)14-2/h3-6H,1-2H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMBOHBXLLAKPHP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=CC(=C1)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80343785 | |
| Record name | Methyl 3-(acetylamino)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80343785 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
52189-36-3 | |
| Record name | Methyl 3-(acetylamino)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80343785 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis and Synthetic Methodologies of Methyl 3 Acetylamino Benzoate and Its Structural Analogs
Precursor Compounds and Starting Materials in Methyl 3-(acetylamino)benzoate Synthesis
The synthesis of this compound typically originates from readily available starting materials. The primary precursors are derivatives of benzoic acid, specifically those with amino or nitro functionalities at the meta-position.
A common and direct precursor is Methyl 3-aminobenzoate (B8586502) . chemicalbook.com This compound already possesses the required methyl benzoate (B1203000) moiety and the amino group at the desired position, simplifying the synthesis to a single acylation step.
Alternatively, syntheses can commence from 3-Nitrobenzoic acid or its corresponding ester, Methyl 3-nitrobenzoate . sciencemadness.org In this approach, the nitro group serves as a precursor to the amino group. The synthesis then involves a reduction of the nitro group followed by acylation.
Another key starting material is 3-Aminobenzoic acid . prepchem.comlibretexts.org This compound requires both esterification of the carboxylic acid group and acylation of the amino group to yield the final product. The order of these two reaction steps can be varied, providing different synthetic strategies.
| Precursor Compound | Chemical Formula | Role in Synthesis |
| Methyl 3-aminobenzoate | C8H9NO2 | Direct precursor for acylation |
| 3-Nitrobenzoic acid | C7H5NO4 | Precursor for reduction and esterification |
| Methyl 3-nitrobenzoate | C8H7NO4 | Precursor for reduction |
| 3-Aminobenzoic acid | C7H7NO2 | Precursor for esterification and acylation |
Established Synthetic Routes for this compound and Related Benzoate Derivatives
Several well-established synthetic routes are employed for the preparation of this compound and its analogs. These methods are broadly categorized based on the key chemical transformations involved.
Esterification Reactions for Methyl Benzoate Moiety Formation
The formation of the methyl benzoate moiety is a crucial step when the synthesis starts from a carboxylic acid precursor like 3-aminobenzoic acid or 3-nitrobenzoic acid. Fischer esterification is a classic and widely used method for this transformation. researchgate.net
This acid-catalyzed reaction typically involves refluxing the benzoic acid derivative with an excess of methanol (B129727) in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or thionyl chloride (SOCl₂). chemicalbook.comresearchgate.net The use of an excess of the alcohol (methanol) helps to drive the equilibrium towards the formation of the ester, in accordance with Le Châtelier's Principle. libretexts.org
For instance, the esterification of 3-aminobenzoic acid with methanol and a catalytic amount of sulfuric acid yields Methyl 3-aminobenzoate. researchgate.net Similarly, 3-nitrobenzoic acid can be converted to Methyl 3-nitrobenzoate under similar conditions. The reaction mixture is typically heated to reflux to achieve a reasonable reaction rate. chemicalbook.com Following the reaction, a work-up procedure involving neutralization and extraction is necessary to isolate the desired ester. libretexts.org
Acylation Reactions for Acetylamino Group Introduction
The introduction of the acetylamino group is achieved through the acylation of an amino-substituted precursor, most commonly Methyl 3-aminobenzoate. This reaction involves the treatment of the amine with an acetylating agent.
Common acetylating agents include acetic anhydride (B1165640) or acetyl chloride. The reaction is often carried out in the presence of a base to neutralize the acid byproduct (acetic acid or hydrochloric acid) and to facilitate the reaction.
The acylation of the amino group is a nucleophilic acyl substitution reaction. The lone pair of electrons on the nitrogen atom of the amino group attacks the electrophilic carbonyl carbon of the acetylating agent. This is followed by the elimination of a leaving group (acetate or chloride), resulting in the formation of the amide bond.
Nucleophilic Substitution Pathways in Benzoate Derivative Formation
Nucleophilic substitution reactions are fundamental to the synthesis of various benzoate derivatives. In the context of this compound synthesis, nucleophilic acyl substitution is the key mechanism for both the esterification and acylation steps. masterorganicchemistry.com
During esterification, the alcohol (methanol) acts as the nucleophile, attacking the protonated carbonyl carbon of the carboxylic acid. researchgate.net In the acylation step, the amino group of Methyl 3-aminobenzoate is the nucleophile that attacks the carbonyl carbon of the acetylating agent. google.com
The efficiency of these reactions can be influenced by the electronic nature of the substituents on the benzene (B151609) ring. Electron-withdrawing groups can increase the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. wikipedia.org
Furthermore, nucleophilic substitution reactions can be employed to introduce other functionalities onto the benzoate ring, leading to a diverse range of structural analogs. For example, a bromo-substituted precursor like 3-bromomethyl-benzoic acid methyl ester can undergo nucleophilic substitution with a cyanide source to introduce a cyanomethyl group.
Reduction and Oxidation Reactions in Related Benzamide and Benzoate Chemistry
Reduction and oxidation reactions are pivotal in manipulating the functional groups on the benzene ring during the synthesis of benzoate derivatives. A particularly important transformation is the reduction of a nitro group to an amino group.
When the synthesis of this compound begins with Methyl 3-nitrobenzoate, the nitro group must be reduced to an amine before the acylation step can occur. sciencemadness.org A variety of reducing agents can be employed for this purpose. Catalytic hydrogenation using catalysts such as Palladium on carbon (Pd/C) or Raney Nickel in the presence of hydrogen gas is a common and efficient method. sciencemadness.orgchemicalbook.com Other reducing systems include metals in acidic media, such as iron in acetic acid or tin in hydrochloric acid. sciencemadness.orgsciencemadness.org Sodium dithionite (B78146) has also been reported as a suitable reagent for the reduction of nitroarenes to aminoarenes. sciencemadness.org
Conversely, oxidation reactions can be used to synthesize the carboxylic acid precursors themselves. For example, the oxidation of toluene (B28343) derivatives can yield the corresponding benzoic acids. sciencemadness.org
Novel and Green Synthesis Approaches for Acetylamino Benzoate Derivatives
In recent years, there has been a growing emphasis on the development of more environmentally friendly and sustainable synthetic methods in chemistry. This trend extends to the synthesis of acetylamino benzoate derivatives, with researchers exploring "green" alternatives to traditional methods. mdpi.com
Green synthesis approaches aim to reduce the use of hazardous reagents and solvents, minimize waste generation, and improve energy efficiency. orgchemres.org For the synthesis of benzoate derivatives, this includes the use of less toxic catalysts, alternative energy sources like microwave irradiation, and the use of greener solvents such as water or deep eutectic solvents. researchgate.netmdpi.com
For example, some research focuses on enzymatic or microbial synthesis pathways, which operate under mild conditions and are highly selective. mdpi.com The biosynthesis of aminobenzoic acids, for instance, can start from simple and renewable carbon sources like glucose. mdpi.com
Stereoselective Synthesis Methodologies for Chiral Acetylamino Benzoates
The introduction of chirality into acetylamino benzoates is of paramount importance for the development of enantiomerically pure pharmaceuticals. While the synthesis of achiral this compound is straightforward, the creation of chiral analogs necessitates sophisticated stereoselective methods. These methods often involve the use of chiral catalysts, biocatalysis, or the employment of chiral starting materials to control the stereochemical outcome of the reaction.
One notable approach involves the asymmetric synthesis of chiral amines, which can then be acylated to form the desired acetylamino derivative. For instance, biocatalytic methods using transaminases have been developed for the asymmetric synthesis of chiral amines from ketones with high enantiomeric excess. nih.gov This enzymatic approach offers a green and highly selective route to chiral precursors of acetylamino benzoates. nih.gov
Another strategy is the use of chiral catalysts in amination or amidation reactions. For example, the catalytic atroposelective synthesis of axially chiral azomethine imines has been achieved using copper or chiral phosphoric acid catalysts. nih.gov While not directly yielding acetylamino benzoates, this methodology demonstrates the potential of chiral catalysis to control stereochemistry in related nitrogen-containing aromatic compounds. nih.gov The principles of using chiral ligands to induce asymmetry can be extended to the synthesis of chiral acetylamino benzoates.
Furthermore, stereoselective intramolecular reactions can be employed to construct chiral cyclic analogs. The electroreductive intramolecular coupling of chiral α-imino esters, derived from (S)-amino acids, has been shown to produce cis-2,4-disubstituted azetidine-3-ones with high diastereoselectivity and enantiomeric excess. nih.gov This highlights how chirality from a starting material can be effectively transferred to the product in a cyclization reaction. nih.gov
Table 1: Examples of Stereoselective Synthesis Methodologies
| Methodology | Key Features | Relevant Precursor/Analog | Reference |
|---|---|---|---|
| Biocatalytic Asymmetric Synthesis | Use of transaminases to convert ketones to chiral amines. | Chiral Amines | nih.gov |
| Catalytic Atroposelective Synthesis | Copper or chiral phosphoric acid catalyzed synthesis of axially chiral compounds. | Axially Chiral Azomethine Imines | nih.gov |
| Electroreductive Intramolecular Coupling | Stereospecific cyclization of chiral α-imino esters. | Chiral Azetidine-3-ones | nih.gov |
| Multi-step Stereoselective Synthesis | Control of stereochemistry over multiple synthetic steps. | Chiral Benzoylamino-containing ICE Inhibitor | nih.gov |
Catalyst Systems and Reaction Conditions in Acetylamino Benzoate Synthesis
The choice of catalyst and reaction conditions plays a crucial role in the efficiency, selectivity, and environmental impact of the synthesis of acetylamino benzoates. A common method for their preparation involves the acylation of the corresponding aminobenzoate. This transformation can be facilitated by various catalyst systems.
A direct approach to forming the amino group on the benzoate ring is through C-H amidation. For instance, an Iridium-catalyzed C-H amidation of benzoic acids with sulfonyl azides has been developed. nih.gov This method allows for the introduction of an amino group at the meta- or para-position, which can subsequently be acetylated. nih.gov
For the acylation step itself, coupling reagents are frequently employed to activate the carboxylic acid (acetic acid) or the amine (aminobenzoate). One such reagent is 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium toluene-4-sulfonate (DMT/NMM/TsO⁻), which has been used for the synthesis of N-Boc amides in dichloromethane (B109758) (DCM) as a solvent. nih.gov Catalytic amide bond formation is a more atom-economical approach. Iron-catalyzed synthesis of amides from nitriles and amines represents a developing area in this field. core.ac.uk
The synthesis of the aminobenzoate precursor can also be achieved through catalytic reduction of the corresponding nitrobenzoate. A well-established method is the catalytic reduction of ethyl p-nitrobenzoate using a platinum oxide catalyst under a hydrogen atmosphere. slideshare.net More environmentally benign approaches are also being explored, such as the one-pot green catalytic preparation of 3-aminobenzoic acid from 3-nitrobenzaldehyde (B41214) using a carbonaceous bio-based material (NORIT GAC 12-40) in subcritical water. mdpi.com This process involves the simultaneous reduction of the nitro group and oxidation of the aldehyde. mdpi.com
Table 2: Catalyst Systems and Reaction Conditions for Acetylamino Benzoate Synthesis and Precursors
| Reaction Type | Catalyst/Reagent | Substrate | Product | Conditions | Reference |
|---|---|---|---|---|---|
| C-H Amidation | Iridium catalyst | Benzoic acid | meta- or para-aminobenzoic acid derivative | Mild conditions | nih.gov |
| Amide Coupling | DMT/NMM/TsO⁻ | N-Boc-glycine and ethyl 4-(aminomethyl)benzoate hydrochloride | Ethyl 4-((2-((tert-butoxycarbonyl)amino)acetamido)methyl)benzoate | Dichloromethane, room temperature | nih.gov |
| Catalytic Reduction | Platinum oxide | Ethyl p-nitrobenzoate | Ethyl p-aminobenzoate | 95% Ethanol, Hydrogen gas | slideshare.net |
| Green Catalysis | NORIT GAC 12-40 | 3-Nitrobenzaldehyde | 3-Aminobenzoic acid | Subcritical water, 300 °C, 90 bar | mdpi.com |
Multicomponent Reaction Strategies for Acetylamino Benzoate Scaffold Assembly
Multicomponent reactions (MCRs) offer a powerful and efficient strategy for the synthesis of complex molecules like acetylamino benzoates in a single pot. mdpi.comorganic-chemistry.org These reactions are highly atom-economical and allow for the rapid generation of molecular diversity. mdpi.com The Passerini and Ugi reactions are prominent examples of isocyanide-based MCRs that can be adapted to synthesize the acetylamino benzoate scaffold or its close analogs. organic-chemistry.orgwikipedia.orgmdpi.comnih.gov
The Passerini reaction is a three-component reaction between a carboxylic acid, a carbonyl compound (aldehyde or ketone), and an isocyanide to form an α-acyloxy amide. wikipedia.orgnumberanalytics.comnih.gov By selecting a substituted benzoic acid as the carboxylic acid component, it is possible to construct a molecule with a benzoate core. The reaction is typically carried out in aprotic solvents like dichloromethane or tetrahydrofuran (B95107) at room temperature. nih.gov
The Ugi reaction is a four-component reaction involving a carboxylic acid, a carbonyl compound, an amine, and an isocyanide, which yields an α-acylamino amide. mdpi.comnih.govnih.gov This reaction is particularly well-suited for the synthesis of acetylamino benzoate analogs. For instance, the reaction of 3-aminobenzoic acid (as the amine component), an aldehyde, acetic acid (as the carboxylic acid component), and an isocyanide could theoretically lead to the desired scaffold. The Ugi reaction is often performed in polar solvents like methanol or ethanol. nih.gov Recent advancements have also explored variations of the Ugi reaction, including the use of alternative components and post-Ugi modifications to create diverse molecular libraries. mdpi.combeilstein-journals.org
A zinc-mediated carbonyl alkylative amination has also been reported as a multicomponent approach for the synthesis of α-branched amines, providing an alternative to traditional reductive amination. nih.gov While not directly producing acetylamino benzoates, this strategy highlights the ongoing development of novel MCRs for amine synthesis. nih.gov
Table 3: Multicomponent Reactions for Acetylamino Benzoate Scaffold Assembly
| Reaction | Components | Product Type | Key Features |
|---|---|---|---|
| Passerini Reaction | Carboxylic acid, Aldehyde/Ketone, Isocyanide | α-Acyloxy amide | Three-component, high atom economy. wikipedia.orgnumberanalytics.com |
| Ugi Reaction | Carboxylic acid, Aldehyde/Ketone, Amine, Isocyanide | α-Acylamino amide | Four-component, highly versatile for creating peptide-like structures. mdpi.comnih.gov |
Spectroscopic and Structural Elucidation Techniques for Methyl 3 Acetylamino Benzoate
Nuclear Magnetic Resonance (NMR) Spectroscopy for Methyl 3-(acetylamino)benzoate Structural Characterization
NMR spectroscopy is an indispensable tool for determining the structure of organic molecules by providing detailed information about the chemical environment of individual atoms.
Proton Nuclear Magnetic Resonance (1H NMR) Analysis
Proton NMR (¹H NMR) spectroscopy of this compound reveals distinct signals corresponding to the different types of protons present in the molecule. nih.govrsc.org The analysis of chemical shifts (δ), signal multiplicities (e.g., singlet, doublet, triplet), and coupling constants (J) allows for the assignment of each proton to its specific position within the molecular structure.
A representative ¹H NMR spectrum recorded in deuterated methanol (B129727) (CD3OD) shows a singlet at approximately 2.14 ppm, which is attributed to the three protons of the acetyl methyl group (CH₃). Another singlet appears at around 3.89 ppm, corresponding to the three protons of the methyl ester group (OCH₃). The aromatic protons on the benzene (B151609) ring produce a multiplet in the region of 7.37-7.42 ppm. rsc.org
Table 1: ¹H NMR Spectroscopic Data for this compound
| Chemical Shift (δ) in ppm | Multiplicity | Number of Protons | Assignment |
|---|---|---|---|
| 2.14 | Singlet | 3H | CH₃ (acetyl) |
| 3.89 | Singlet | 3H | OCH₃ (ester) |
| 7.37-7.42 | Multiplet | 1H | Aromatic CH |
Note: The specific chemical shifts and multiplicities can vary slightly depending on the solvent and the magnetic field strength of the NMR instrument used. rsc.org
Carbon-13 Nuclear Magnetic Resonance (13C NMR) Analysis
Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound gives a distinct signal in the ¹³C NMR spectrum.
In a spectrum obtained in deuterated methanol (CD3OD), the acetyl methyl carbon appears at approximately 22.8 ppm, and the ester methyl carbon is observed at about 51.6 ppm. The aromatic carbons resonate in the range of 120.8 to 139.3 ppm. The carbonyl carbons of the ester and amide groups are found further downfield at 167.2 and 170.7 ppm, respectively. rsc.org
Table 2: ¹³C NMR Spectroscopic Data for this compound
| Chemical Shift (δ) in ppm | Assignment |
|---|---|
| 22.8 | CH₃ (acetyl) |
| 51.6 | OCH₃ (ester) |
| 120.8 | Aromatic CH |
| 124.4 | Aromatic CH |
| 124.8 | Aromatic CH |
| 128.9 | Aromatic C |
| 130.9 | Aromatic C |
| 139.3 | Aromatic C |
| 167.2 | C=O (ester) |
Note: Chemical shifts are relative to a standard reference and can be influenced by the experimental conditions. rsc.org
Two-Dimensional NMR Methodologies
Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be employed for a more detailed structural analysis of complex molecules. e-bookshelf.deiranchembook.ir While specific 2D NMR data for this compound is not detailed in the provided search results, these methods are instrumental in establishing connectivity between protons (COSY) and directly correlating protons to their attached carbons (HSQC), which would definitively confirm the assignments made from 1D NMR spectra. e-bookshelf.deiranchembook.ir
Mass Spectrometry for this compound Molecular Characterization
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis. nih.govnih.gov
Gas Chromatography-Mass Spectrometry (GC-MS) Applications
Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. nih.govnih.gov In the analysis of this compound, GC-MS can be used to determine its retention time and to obtain its electron ionization (EI) mass spectrum. nih.gov The NIST Mass Spectrometry Data Center provides a mass spectrum for this compound, showing a top peak at m/z 151, a second highest at m/z 120, and a third highest at m/z 43. nih.gov These fragments provide valuable clues about the molecule's structure.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion, allowing for the determination of the elemental formula of a molecule. amazonaws.com For this compound (C10H11NO3), the calculated exact mass of the protonated molecule [M+H]⁺ is 194.0817. rsc.org Experimental HRMS data has found the mass to be 194.0809, which is in close agreement with the calculated value, thus confirming the molecular formula. rsc.org
Table 3: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| Methyl 3-aminobenzoate (B8586502) |
| Acetic anhydride (B1165640) |
| Carbon |
| Methanol |
Infrared (IR) and Fourier-Transform Infrared (FTIR) Spectroscopy of Acetylamino Benzoates
Infrared (IR) and its more advanced counterpart, Fourier-Transform Infrared (FTIR) spectroscopy, are powerful analytical techniques used to identify functional groups within a molecule. The methods work by measuring the absorption of infrared radiation, which causes molecular bonds to vibrate at specific frequencies. These frequencies are characteristic of the bond type, its environment, and the atoms it connects, providing a molecular "fingerprint." libretexts.orgmasterorganicchemistry.com
In this compound, several key functional groups give rise to distinct and identifiable absorption bands in the IR spectrum. These include the amide group (-NH-C=O), the ester group (-COO-CH₃), and the substituted aromatic ring. The FTIR spectrum for this compound is available and was recorded using a KBr wafer technique. nih.gov
Key vibrational modes and their expected regions are:
N-H Stretching: The N-H bond of the secondary amide typically produces a single, sharp peak in the region of 3500–3300 cm⁻¹. researchgate.net For 2-acetylamino-benzoic acid, this band appears at 3350 cm⁻¹. researchgate.net
C-H Stretching: Aromatic C-H stretching vibrations are characteristically found just above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl groups occurs just below 3000 cm⁻¹. libretexts.orglibretexts.org
Carbonyl (C=O) Stretching: this compound has two carbonyl groups, which appear as strong, sharp peaks. The ester C=O stretch is typically found around 1750–1735 cm⁻¹, while the amide C=O stretch (Amide I band) is observed at a lower frequency, generally between 1690-1630 cm⁻¹. masterorganicchemistry.com In related molecules like 2-acetylamino-benzoic acid, the amido C=O is seen at 1680 cm⁻¹. researchgate.net
C-C Aromatic Stretching: The stretching of carbon-carbon bonds within the benzene ring produces a series of peaks in the 1600–1400 cm⁻¹ region. libretexts.org
C-O Stretching: The C-O stretching vibrations of the ester group typically result in two bands, one for the C-O bond adjacent to the carbonyl and another for the O-CH₃ bond, usually found in the 1320-1210 cm⁻¹ range. libretexts.org
The precise positions of these bands can be influenced by conjugation, hydrogen bonding, and the substitution pattern on the aromatic ring.
| Functional Group | Vibrational Mode | Characteristic Absorption Range (cm⁻¹) | Reference |
|---|---|---|---|
| Amide | N-H Stretch | 3500 - 3300 | researchgate.net |
| Aromatic | C-H Stretch | 3100 - 3000 | libretexts.orglibretexts.org |
| Aliphatic (Methyl) | C-H Stretch | 3000 - 2850 | libretexts.org |
| Ester | C=O Stretch | 1750 - 1735 | masterorganicchemistry.com |
| Amide | C=O Stretch (Amide I) | 1690 - 1630 | masterorganicchemistry.com |
| Aromatic | C=C Ring Stretch | 1600 - 1400 | libretexts.org |
| Ester | C-O Stretch | 1320 - 1210 | libretexts.org |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure Studies
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which causes the promotion of electrons from lower to higher energy orbitals. sci-hub.se This technique is particularly informative for molecules containing conjugated π-systems, as it provides insight into their electronic structure. libretexts.org The spectrum reveals the wavelengths of maximum absorbance (λmax), which are characteristic of a molecule's electronic transitions. libretexts.org
The structure of this compound, containing a benzene ring conjugated with an acetylamino group and a methyl ester group, allows for electronic transitions, primarily π → π* transitions. libretexts.org The absorption of UV radiation excites electrons from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO). The energy difference between these orbitals (the HOMO-LUMO gap) is a key parameter that can be related to the λmax observed in the UV-Vis spectrum. researchgate.net
Studies on related isomers, such as 4-Acetylamino-benzoic acid methyl ester, utilize UV-Visible spectrum analysis in conjunction with Time-Dependent Density Functional Theory (TD-DFT) to evaluate electronic properties and understand charge transfer mechanisms within the molecule. researchgate.netacs.org The interaction of the compound with other molecules can also be monitored, as binding events may cause a shift in the absorption spectrum (hypochromic or hyperchromic effects). researchgate.net For many organic compounds, the practical working wavelength range for analysis is between 200–800 nm. sci-hub.se
| Transition Type | Chromophore | Expected Absorption Range (nm) | Reference |
|---|---|---|---|
| π → π* | Aromatic Ring and Conjugated System | ~200 - 400 | libretexts.org |
Raman Spectroscopy in Acetylamino Benzoate (B1203000) Analysis
Raman spectroscopy is a vibrational spectroscopy technique that serves as a valuable complement to IR spectroscopy. horiba.com It measures the inelastic scattering of monochromatic light (from a laser) by a molecule. The resulting frequency shifts correspond to the vibrational modes of the molecule. While IR absorption depends on a change in the molecule's dipole moment, Raman scattering depends on a change in its polarizability. horiba.com Consequently, symmetric, non-polar bonds that are weak in IR spectra can produce strong signals in Raman spectra.
For acetylamino benzoates, Raman spectroscopy provides critical data for structural confirmation. It is particularly effective for observing vibrations of the carbon skeleton and symmetric functional groups. PubChem indicates that a Raman spectrum for this compound is available. nih.gov
Research on the closely related isomer 4-Acetylamino-benzoic acid methyl ester has utilized FT-Raman spectroscopy alongside theoretical calculations to analyze its vibrational modes. researchgate.net Such studies can elucidate intermolecular interactions, like the hydrogen bonding between the N-H and C=O groups, by comparing the spectra of the molecule as a monomer versus a dimer. researchgate.net Furthermore, Raman spectroscopy is a key tool in the pharmaceutical industry for identifying different polymorphic forms of an active pharmaceutical ingredient, as each crystalline form can have a unique Raman spectrum. horiba.com
Characteristic signals in the Raman spectrum of an acetylamino benzoate would include:
Aromatic Ring Vibrations: The aromatic ring breathing mode, a symmetric vibration, often gives a strong and characteristic Raman peak. researchgate.net
Carbonyl (C=O) Stretching: Both the ester and amide C=O stretches are visible, though their intensities may differ from those in the IR spectrum.
C-N Stretching: The stretching of the carbon-nitrogen bond is also observable.
The combination of IR and Raman data provides a more complete picture of the vibrational characteristics of this compound.
| Functional Group / Moiety | Vibrational Mode | General Raman Shift Range (cm⁻¹) | Reference |
|---|---|---|---|
| Aromatic Ring | Ring Breathing (Symmetric) | ~1000 | researchgate.net |
| Aromatic Ring | C=C Ring Stretch | 1550 - 1650 | researchgate.net |
| Amide | C=O Stretch | ~1650 | researchgate.net |
| Alkyne/Nitrile (for comparison) | C≡C or C≡N Stretch | 2100 - 2260 | masterorganicchemistry.com |
Chemical Reactivity and Reaction Mechanisms of Methyl 3 Acetylamino Benzoate
Reactivity of the Ester Moiety in Methyl 3-(acetylamino)benzoate
The methyl ester group is a key functional group that can undergo several important transformations, most notably hydrolysis and transesterification. These reactions involve nucleophilic attack at the electrophilic carbonyl carbon of the ester.
Ester hydrolysis is the cleavage of an ester bond to form a carboxylic acid and an alcohol. This reaction can be catalyzed by either acid or base. libretexts.orglibretexts.org The hydrolysis of this compound yields 3-(acetylamino)benzoic acid and methanol (B129727).
Acid-Catalyzed Hydrolysis: Under acidic conditions, the reaction is reversible and follows an equilibrium. libretexts.org The mechanism involves several steps:
Protonation: The carbonyl oxygen is protonated by the acid catalyst, which increases the electrophilicity of the carbonyl carbon. libretexts.org
Nucleophilic Attack: A water molecule acts as a nucleophile and attacks the activated carbonyl carbon, forming a tetrahedral oxonium intermediate. libretexts.org
Proton Transfer: A proton is transferred from the oxonium ion to one of the oxygen atoms of the original ester's alkoxy group, turning it into a good leaving group (methanol). libretexts.org
Elimination: The tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating a molecule of methanol. libretexts.org
Deprotonation: The protonated carbonyl of the resulting carboxylic acid is deprotonated to regenerate the acid catalyst.
Base-Promoted Hydrolysis (Saponification): Base-promoted hydrolysis is an irreversible process because the final step involves the deprotonation of the carboxylic acid to form a carboxylate salt. libretexts.orglibretexts.org A full equivalent of the base is consumed in the reaction. libretexts.org
Nucleophilic Attack: A hydroxide (B78521) ion directly attacks the electrophilic carbonyl carbon of the ester. libretexts.org
Formation of Tetrahedral Intermediate: This attack forms a tetrahedral alkoxide intermediate. libretexts.org
Elimination: The intermediate collapses, and the methoxide (B1231860) ion (⁻OCH₃) is eliminated as the leaving group, forming a carboxylic acid. libretexts.orglibretexts.org
Deprotonation: The highly basic methoxide ion deprotonates the newly formed carboxylic acid in a rapid, irreversible acid-base reaction to yield a carboxylate salt and methanol. libretexts.org
| Condition | Reagents | Mechanism Type | Key Features |
|---|---|---|---|
| Acidic | Dilute acid (e.g., H₂SO₄, HCl), excess water | Acid-Catalyzed Nucleophilic Acyl Substitution | Reversible; equilibrium driven by excess water. libretexts.org |
| Basic | Aqueous base (e.g., NaOH, KOH) | Base-Promoted Nucleophilic Acyl Substitution | Irreversible; consumes one equivalent of base. libretexts.org |
Transesterification is the process of converting one ester into another by reacting it with an alcohol. masterorganicchemistry.com For this compound, this involves exchanging the methyl group for a different alkyl group. The reaction can be catalyzed by either an acid or a base. ucla.edu
Acid-Catalyzed Transesterification: The mechanism is analogous to acid-catalyzed hydrolysis, but with an alcohol acting as the nucleophile instead of water. masterorganicchemistry.com Using a large excess of the new alcohol as the solvent can shift the equilibrium toward the desired product. ucla.edu The process follows a sequence of protonation, nucleophilic addition, deprotonation, protonation, elimination, and deprotonation (PADPED). masterorganicchemistry.com
Base-Catalyzed Transesterification: This process is initiated by a strong nucleophile, typically an alkoxide ion (RO⁻) corresponding to the new alcohol. ucla.edu The mechanism involves:
Nucleophilic Addition: The incoming alkoxide attacks the ester's carbonyl carbon, forming a tetrahedral intermediate. masterorganicchemistry.com
Elimination: The original alkoxide group (methoxide in this case) is expelled, resulting in the formation of the new ester. masterorganicchemistry.com
To drive the reaction to completion, the alcohol corresponding to the desired ester is often used as the solvent. masterorganicchemistry.com
| Condition | Reagents | Mechanism Type | Key Features |
|---|---|---|---|
| Acidic | Acid catalyst (e.g., H₂SO₄), excess of new alcohol (R'OH) | Acid-Catalyzed Nucleophilic Acyl Substitution | Equilibrium process; driven by Le Châtelier's principle. ucla.edu |
| Basic | Alkoxide (e.g., NaOR'), new alcohol (R'OH) as solvent | Base-Catalyzed Nucleophilic Acyl Substitution | Reaction driven by using the new alcohol as the solvent. masterorganicchemistry.com |
Reactivity at the Acetylamino Group
The acetylamino group is an amide functionality, which also has a characteristic set of reactions, including hydrolysis and reactions at the nitrogen atom.
Similar to esters, amides can be hydrolyzed under both acidic and basic conditions, although the conditions required are generally harsher than for ester hydrolysis. libretexts.org The hydrolysis of the acetylamino group in this compound would yield Methyl 3-aminobenzoate (B8586502) and acetic acid.
Acid-Catalyzed Amide Hydrolysis: The mechanism proceeds as follows:
Protonation: The amide carbonyl oxygen is protonated, enhancing the electrophilicity of the carbonyl carbon. libretexts.org
Nucleophilic Attack: A water molecule attacks the carbonyl carbon, leading to a tetrahedral intermediate. libretexts.org
Proton Transfer: A proton is transferred to the nitrogen atom, making the amine a better leaving group. libretexts.org
Elimination: The carbonyl double bond reforms, and the amine is eliminated as a leaving group. libretexts.org
Deprotonation: The resulting amine deprotonates the carboxylic acid to form an ammonium (B1175870) salt. libretexts.org
Base-Promoted Amide Hydrolysis: This reaction is also irreversible and involves the following steps:
Nucleophilic Attack: A hydroxide ion attacks the amide carbonyl carbon to form a tetrahedral intermediate. libretexts.org
Elimination: The intermediate collapses to expel an amide anion (⁻NHR), which is a very poor leaving group. This step is the reason why amide hydrolysis is more difficult than ester hydrolysis. libretexts.org
Deprotonation: The strongly basic amide anion immediately deprotonates the carboxylic acid formed, driving the reaction to completion. libretexts.org
While the nitrogen atom of the acetylamino group is significantly less nucleophilic than that of a free amine due to the electron-withdrawing effect of the adjacent carbonyl group, it can still undergo alkylation and acylation under specific conditions. These reactions are generally more difficult to achieve compared to the parent amine, methyl 3-aminobenzoate. vulcanchem.com
N-Alkylation: This reaction typically requires a strong base to deprotonate the amide nitrogen, forming a more nucleophilic amidate anion, which can then react with an alkyl halide.
N-Acylation: Further acylation at the nitrogen atom can occur, leading to the formation of an imide derivative. This reaction generally requires forcing conditions, such as reacting the amide with an acid anhydride (B1165640) or acyl chloride at high temperatures.
Electrophilic and Nucleophilic Aromatic Substitution on the Benzene (B151609) Ring of Benzoate (B1203000) Derivativesvulcanchem.comnih.govresearchgate.net
The benzene ring of this compound is subject to aromatic substitution reactions. The outcome of these reactions is determined by the combined directing effects of the two substituents already present on the ring.
Electrophilic Aromatic Substitution (EAS): In an EAS reaction, an electrophile replaces a hydrogen atom on the aromatic ring. grabmyessay.com The regioselectivity is controlled by the existing substituents:
Acetylamino group (-NHCOCH₃): This is an activating group and an ortho, para-director. It increases the electron density of the ring, particularly at the positions ortho and para to it (positions 2, 4, and 6), making them more susceptible to electrophilic attack.
Methyl ester group (-COOCH₃): This is a deactivating group and a meta-director. scribd.com It withdraws electron density from the ring, making it less reactive than benzene.
When both an activating and a deactivating group are present, the activating group's directing effect dominates. Therefore, for this compound, electrophilic substitution is predicted to occur primarily at the positions ortho and para to the acetylamino group. The possible positions for substitution are C2, C4, and C6. Steric hindrance from the adjacent ester group may reduce the likelihood of attack at the C2 position.
| Substituent Group | Type | Directing Effect | Predicted Major Products |
|---|---|---|---|
| -NHCOCH₃ (at C3) | Activating | Ortho, Para (to C2, C4, C6) | Substitution at C4 (para to -NHCOCH₃) and C2/C6 (ortho to -NHCOCH₃). The activating group governs the outcome. |
| -COOCH₃ (at C1) | Deactivating | Meta (to C3, C5) |
A well-known example is the nitration of methyl benzoate, which yields primarily methyl 3-nitrobenzoate because the ester group is a meta-director. scribd.comaiinmr.com For this compound, the activating acetylamino group would direct the incoming nitro group to the 2, 4, or 6 positions.
Nucleophilic Aromatic Substitution (SNAr): This type of reaction involves a nucleophile replacing a leaving group on an aromatic ring. SNAr reactions typically require the presence of strong electron-withdrawing groups (such as nitro groups) positioned ortho or para to a good leaving group (like a halogen). msu.eduresearchgate.net The benzene ring of this compound lacks the necessary strong activation by electron-withdrawing groups and does not possess a suitable leaving group, making it generally unreactive towards nucleophilic aromatic substitution under standard conditions.
Palladium-Catalyzed Coupling Reactions Involving Benzoate Scaffolds
The benzoate scaffold of this compound and its derivatives is a versatile platform for palladium-catalyzed coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds. While direct cross-coupling with the unmodified parent compound is not common, its halogenated analogues are highly reactive substrates in a variety of palladium-catalyzed transformations. Furthermore, the inherent directing group capability of the acetylamino substituent opens avenues for direct C-H functionalization, a modern and efficient strategy in organic synthesis.
A key aspect of the reactivity of the this compound core in palladium-catalyzed reactions is the potential for the acetylamino group to act as a directing group, facilitating the activation of otherwise inert C-H bonds at the ortho positions (C2 and C4). This directed C-H activation strategy has been extensively demonstrated for acetanilide (B955), a closely related analogue. nih.govmdpi.comresearchgate.net The amide functionality coordinates to the palladium catalyst, bringing it in close proximity to the ortho C-H bonds and enabling their selective functionalization. This approach has been successfully employed for a range of transformations on acetanilide derivatives, including acylation, halogenation, and acetoxylation, suggesting that this compound would be a suitable substrate for similar reactions. nih.govresearchgate.netbeilstein-journals.org
For instance, palladium-catalyzed ortho-halogenation of acetanilides has been achieved using N-halosuccinimides as the halogen source. beilstein-journals.org This method provides a direct route to halogenated derivatives that can subsequently be used in other cross-coupling reactions. Similarly, ortho-acylation of acetanilides with partners like benzylic alcohols has been reported, proceeding under palladium catalysis. researchgate.net These examples highlight the synthetic potential of the acetylamino group in directing the functionalization of the benzoate ring.
Should the benzoate ring of this compound be functionalized with a halide, such as bromine or iodine, it would become an excellent substrate for a wide array of classical palladium-catalyzed cross-coupling reactions. These include the Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination reactions, which are fundamental tools in modern organic synthesis for the construction of complex molecules. For example, the Suzuki-Miyaura coupling of bromo-acetamidopyridine derivatives with various arylboronic acids has been shown to proceed efficiently in the presence of a palladium catalyst. mdpi.com Similarly, intramolecular Heck reactions of o-bromo anilides have been utilized in the synthesis of complex heterocyclic systems. researchgate.net
Table 1: Examples of Palladium-Catalyzed C-H Functionalization on Acetanilide Scaffolds
| Functionalization | Coupling Partner | Palladium Catalyst | Oxidant/Additive | Reference |
| Acylation | Benzylic Alcohols | Pd(OAc)₂ | - | researchgate.net |
| Acylation | α-Oxocarboxylic Acids | Pd(OAc)₂ with Eosin Y | - | mdpi.com |
| Chlorination | CuCl₂/Cu(OAc)₂ | Pd(OAc)₂ | CuCl₂/Cu(OAc)₂ | nih.gov |
| Iodination | N-Iodosuccinimide | Pd(OAc)₂ | TsOH | beilstein-journals.org |
| Bromination | N-Bromosuccinimide | Pd(OAc)₂ | TsOH | beilstein-journals.org |
| Acetoxylation | PhI(OAc)₂ | Pd(OAc)₂ | PhI(OAc)₂ | nih.gov |
Mechanistic Investigations of this compound Transformations
The mechanisms of palladium-catalyzed reactions involving benzoate scaffolds, particularly those with directing groups like the acetylamino moiety, have been the subject of considerable investigation. For transformations involving the direct C-H functionalization of this compound, the mechanism is predicated on the directing ability of the acetylamino group, drawing from extensive studies on acetanilide. nih.govias.ac.inscienceopen.com
Once the palladacycle is formed, the subsequent steps depend on the specific transformation being carried out. In the case of an oxidative coupling, such as acetoxylation with an oxidant like iodobenzene (B50100) diacetate (PhI(OAc)₂), the Pd(II) center in the palladacycle is oxidized to a high-valent Pd(IV) species. nih.gov This is followed by reductive elimination of the product, which forms the new C-O bond and regenerates the Pd(II) catalyst, allowing it to re-enter the catalytic cycle. A plausible mechanistic pathway for the palladium-catalyzed ortho-acetoxylation is depicted below.
Figure 1: Plausible Mechanism for Palladium-Catalyzed ortho-C-H Acetoxylation Directed by an Acetylamino Group
Theoretical studies, such as Density Functional Theory (DFT) calculations, on the palladium-catalyzed carboxylation of acetanilide with carbon monoxide have provided further insight into these mechanisms. ias.ac.in These studies have evaluated the energetics of different proposed pathways, such as those proceeding through an anhydride or a benzoxazinone (B8607429) intermediate, and have helped to identify the most kinetically favorable routes. ias.ac.in The formation of a benzoxazinone intermediate, for example, was found to have a lower activation barrier compared to the formation of a mixed anhydride. ias.ac.in
For traditional cross-coupling reactions of halogenated this compound derivatives, the mechanisms follow well-established catalytic cycles. For instance, the Suzuki-Miyaura coupling involves the oxidative addition of the palladium(0) catalyst to the aryl halide, followed by transmetalation with an organoboron species (activated by a base), and concludes with reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. organic-chemistry.org Similarly, the Heck reaction proceeds via oxidative addition, migratory insertion of an olefin into the palladium-carbon bond, and subsequent β-hydride elimination. acs.orgthieme-connect.com The presence of the acetylamino and methyl ester groups can influence the electronic properties of the substrate and the catalyst, potentially affecting the rates of these individual mechanistic steps.
Computational Chemistry and Modeling Studies on Methyl 3 Acetylamino Benzoate and Its Analogs
Molecular Docking Simulations for Ligand-Target Interaction Prediction
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein or nucleic acid). This method is instrumental in drug discovery for screening virtual libraries of compounds and elucidating potential mechanisms of action.
Studies on methyl benzoate (B1203000) derivatives have utilized molecular docking to predict their binding affinities and interaction patterns with various biological targets. For instance, analogs of Methyl 3-(acetylamino)benzoate, such as methyl 3-amino-5-chlorobenzoate and methyl 3-amino-4-nitrobenzoate, have been investigated as inhibitors of human glutathione (B108866) reductase (hGR) and glutathione S-transferase (hGST), enzymes crucial in cellular antioxidant defense systems. researchgate.net Docking analyses estimated the binding energies of these compounds within the active sites of the enzymes, revealing key hydrogen bonds and hydrophobic interactions that stabilize the ligand-receptor complex. researchgate.net
In a study on methyl 4-amino benzoate derivatives, which are structural isomers of the target compound, molecular docking was used to explore their inhibitory mechanisms against human glucose 6-phosphate dehydrogenase (hG6PD) and 6-phosphogluconate dehydrogenase (h6PGD), key enzymes in the pentose (B10789219) phosphate (B84403) pathway. researchgate.net The results indicated that the binding affinity was influenced by the specific substitutions on the benzoate ring, with estimated binding energies correlating with inhibitory potency. researchgate.net For example, one of the most effective inhibitors identified through this computational screening displayed a binding energy of -7.61 kcal/mol against h6PGD. researchgate.net
Similarly, other complex benzoate esters have been docked against different targets. A thiadiazole-containing phenyl benzoate derivative was computationally modeled to understand its interaction with calf thymus DNA, suggesting it fits within the minor groove. researchgate.net In other research, phthalazinedione-based derivatives, including a methyl-4-[...]-benzoate moiety, were docked into the VEGFR2 protein's active site to propose a mode of action for their cytotoxic effects. acs.org These studies collectively demonstrate the utility of molecular docking in predicting how benzoate derivatives, including those closely related to this compound, interact with significant biological macromolecules.
Table 1: Predicted Binding Energies of Methyl Benzoate Analogs against Various Targets
| Compound/Analog | Target Enzyme | Predicted Binding Energy (kcal/mol) | Reference |
|---|---|---|---|
| Methyl 4-aminobenzoate (B8803810) analog | hG6PD | -6.71 | researchgate.net |
| Methyl 4-aminobenzoate analog | h6PGD | -7.61 | researchgate.net |
| Methyl benzoate derivative 1a | Glutathione Reductase (GR) | -3.36 | researchgate.net |
| Phthalazinedione derivative 7c | VEGFR2 | -9.00 | acs.org |
| Phthalazinedione derivative 8b | VEGFR2 | -9.20 | acs.org |
Molecular Dynamics Simulations for Conformational Analysis and Stability
Molecular dynamics (MD) simulations provide detailed information about the time-dependent behavior of molecular systems, allowing researchers to study the conformational flexibility of ligands and the stability of ligand-receptor complexes. An MD simulation calculates the trajectory of atoms and molecules over time, offering a dynamic view that complements the static picture provided by molecular docking.
For benzoate derivatives, MD simulations are frequently employed to validate docking results and assess the stability of the predicted binding poses. nih.govmdpi.com For example, after docking a natural o-hydroxybenzoate derivative into the active sites of SARS-CoV-2 enzymes NSP3 and NSP12, a 100-nanosecond MD simulation confirmed that the ligand remained stably bound within the pocket. nih.gov Key metrics monitored during these simulations include the Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF). A stable RMSD for the ligand and protein backbone atoms over the simulation time indicates that the complex is in a stable equilibrium. mdpi.com
In a study of a thiadiazole phenyl benzoate derivative interacting with DNA, MD simulations were used to analyze the internal stability of the drug-DNA binding sites. researchgate.net Likewise, simulations of galactopyranoside derivatives with benzoate moieties revealed stable conformations and consistent binding patterns within antibacterial and antifungal target receptors. mdpi.com These simulations often analyze properties like the radius of gyration (RoG) and solvent-accessible surface area (SASA) to understand the conformational changes and compactness of the protein-ligand complex throughout the simulation. nih.govmdpi.com
Quantum Chemical Calculations of Electronic Properties and Reactivity
Quantum chemical calculations, often employing Density Functional Theory (DFT), are used to investigate the electronic structure and reactivity of molecules. These methods provide insights into properties that govern chemical reactions and intermolecular interactions.
For 4-Acetylamino-benzoic acid methyl ester, a structural isomer of this compound, extensive quantum chemical calculations have been performed using the B3LYP/6-311++G(d,p) level of theory. researchgate.net Such studies involve optimizing the molecular geometry and calculating various electronic properties. researchgate.net
A key aspect of these calculations is the analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (ELUMO - EHOMO) is a critical parameter that indicates the molecule's chemical reactivity and kinetic stability. researchgate.net A smaller energy gap suggests that the molecule is more polarizable and reactive. For 4-Acetylamino-benzoic acid methyl ester, the calculated HOMO-LUMO energy gap was found to be -4.9155 eV, indicating significant charge transfer possibilities within the molecule. researchgate.net
Natural Bond Orbital (NBO) analysis is another powerful tool used to study charge delocalization, hyperconjugative interactions, and the stability arising from electron transfers between filled and vacant orbitals within the molecule. researchgate.netcncb.ac.cn
Electronegativity (χ): Represents the ability of a molecule to attract electrons. It is calculated as the negative of the average of the HOMO and LUMO energies: χ = -(EHOMO + ELUMO)/2.
Electrophilicity Index (ω): Measures the energy lowering of a molecule when it is saturated with electrons from the environment. It is defined as ω = μ²/2η, where μ is the electronic chemical potential (μ ≈ -χ) and η is the chemical hardness.
Calculations for a thiadiazole phenyl benzoate derivative have been performed to determine these global reactivity parameters, providing a quantitative measure of its electronic properties. researchgate.net
Chemical Hardness (η): A measure of a molecule's resistance to change in its electron distribution or charge transfer. It is calculated from the HOMO and LUMO energies as: η = (ELUMO - EHOMO)/2. Molecules with a large HOMO-LUMO gap are considered "hard," while those with a small gap are "soft."
Chemical Softness (S): The reciprocal of chemical hardness (S = 1/η). It describes the capacity of a molecule to accept electrons.
These parameters were calculated for a thiadiazole phenyl benzoate derivative to understand its reactivity profile. researchgate.net The determination of hardness and softness is crucial for predicting how a molecule like this compound might interact in a biological system, with softer molecules generally being more reactive.
Table 2: Calculated Quantum Chemical Properties for 4-Acetylamino-benzoic acid methyl ester (Isomer of the target compound)
| Property | Calculated Value (eV) | Reference |
|---|---|---|
| EHOMO | -6.2056 | researchgate.net |
| ELUMO | -1.2901 | researchgate.net |
| Energy Gap (η x 2) | 4.9155 | researchgate.net |
Structure-Activity Relationship (SAR) Studies through Computational Approaches
Structure-Activity Relationship (SAR) studies aim to correlate the chemical structure of a compound with its biological activity. Computational approaches, particularly Quantitative Structure-Activity Relationship (QSAR) models, are pivotal in this field. QSAR develops mathematical models that relate numerical descriptors of a molecule's structure to its activity.
For analogs of this compound, QSAR studies have been employed to design novel inhibitors for various targets. In one study, a QSAR model was developed for a series of tetraketone and benzyl-benzoate derivatives acting as protein tyrosine kinase (EGFR) inhibitors. researchgate.netresearchgate.net The model used descriptors related to ionization potential and electronegativity to understand how these properties influence the anti-tyrosine activity. researchgate.net
In another example, SAR analysis of benzoic acid-based analogs was performed to optimize inhibitors of STAT3, a protein implicated in cancer. acs.org This study found that the benzoic acid moiety was critical for activity and that replacing it with other aromatic or heterocyclic systems significantly reduced inhibitory potency. acs.org Such computational SAR studies provide a rational basis for modifying lead compounds to enhance their desired biological effects, guiding the synthesis of more potent and selective molecules.
Energy Landscape and Rotational Barrier Analysis of Benzoate Derivatives
The biological function of a molecule is often dictated by its three-dimensional shape and conformational flexibility. Computational methods are used to explore the energy landscape of a molecule, identifying stable conformations (energy minima) and the energy barriers to rotation around key chemical bonds (transition states).
For benzoate derivatives, a key conformational feature is the rotation around the C(phenyl)-C(carbonyl) bond. The energy barrier to this rotation in the parent molecule, Methyl Benzoate, has been studied using both experimental NMR spectroscopy and ab initio molecular orbital calculations. acs.org These studies determined the rotational barrier, providing fundamental data on the molecule's flexibility.
Theoretical studies on phenyl benzoate have used DFT methods (B3LYP/6-31+G*) to map the potential energy functions for torsion around the phenyl-oxygen and phenyl-carbon bonds. researchgate.net While the calculations accurately estimated the shape of the potential energy surface, they were less precise in reproducing the exact height of the rotational barriers compared to experimental data. researchgate.net Further computational work on para-substituted aromatic compounds, including benzaldehydes and toluenes, has used DFT to compute rotational barriers and understand how different substituents influence molecular stability and reactivity. benthamdirect.com This type of analysis is directly applicable to understanding how the acetylamino group at the meta-position in this compound would influence the rotational dynamics and conformational preferences of the molecule.
Advanced Synthetic Applications and Chemical Transformations of Methyl 3 Acetylamino Benzoate
Methyl 3-(acetylamino)benzoate as a Key Synthetic Building Block in Complex Molecule Synthesis
This compound is a crucial intermediate in the synthesis of a wide array of complex organic molecules. Its utility stems from the ability to undergo various chemical transformations at its functional groups, including the ester, the amide, and the aromatic ring. These reactions are fundamental in constructing more elaborate molecular architectures with potential applications in medicinal chemistry and material science.
One of the primary applications of this compound is in the synthesis of heterocyclic compounds. For instance, it can be used as a starting material for creating benzofuro[3,2-c]quinolin-6(5H)-ones through a copper(I)-catalyzed intramolecular tandem acylation/O-arylation reaction. acs.org This process involves the reaction of methyl 2-[2-(2-bromophenyl)acetamido]benzoates, which can be derived from precursors related to this compound. acs.org
The acetamido and benzoate (B1203000) moieties of the molecule are also key to its role as a building block. The acetamido group can be hydrolyzed to an amine, which can then be further functionalized. The methyl ester can be saponified to a carboxylic acid, enabling amide bond formation or other coupling reactions. These transformations are integral to the synthesis of complex molecules, including those with potential biological activity. For example, derivatives of this compound have been explored in the development of inhibitors for enzymes such as influenza neuraminidase and microtubule affinity-regulating kinase 4 (MARK4). researchgate.netnih.gov
The strategic placement of substituents on the aromatic ring of this compound allows for regioselective reactions, further expanding its synthetic utility. This is exemplified in the synthesis of substituted acridones, where the starting materials can be conceptually related to functionalized aminobenzoates. nih.gov The ability to introduce various functional groups onto the core structure of this compound makes it an indispensable tool for chemists seeking to build complex molecular frameworks.
Below is a table summarizing some complex molecules synthesized using this compound or its close derivatives as a key building block:
| Target Molecule Class | Synthetic Strategy | Key Transformations of this compound Moiety | Potential Application |
| Benzofuro[3,2-c]quinolin-6(5H)-ones | Copper(I)-catalyzed intramolecular tandem acylation/O-arylation | Formation of a heterocyclic core from a substituted acetamidobenzoate | G-Quadruplex-Targeting Agents |
| Substituted Acridones | Ullmann condensation followed by cyclization and N-alkylation/amidation | Utilization of the amino and carboxyl functionalities for ring formation and derivatization | MARK4 Inhibitors, Anticancer Agents |
| Benzoic Acid-Based Neuraminidase Inhibitors | Multi-step synthesis involving functional group interconversions | Modification of the amino and carboxyl groups to introduce pharmacophoric features | Antiviral Agents |
| Paracetamol-Triazole Conjugates | Multi-step synthesis involving the formation of triazole rings | The acetylamino phenoxy moiety is a key structural component | Biologically Active Conjugates |
Design and Synthesis of Advanced Scaffolds Derived from this compound
The inherent structural features of this compound make it an excellent starting point for the design and synthesis of advanced chemical scaffolds. These scaffolds serve as foundational structures that can be systematically modified to create libraries of compounds for various applications, particularly in drug discovery and materials science. The presence of both hydrogen-bond donors (the N-H of the amide) and acceptors (the carbonyls of the amide and ester) allows for the formation of predictable intermolecular interactions, which is a key consideration in crystal engineering and the design of supramolecular assemblies. iucr.org
One approach to designing advanced scaffolds involves the derivatization of the core this compound structure. For example, the amino group, after deacetylation, can be used as a handle for introducing a wide variety of substituents through acylation, alkylation, or arylation reactions. Similarly, the ester group can be converted to other functionalities such as amides, hydrazides, or other esters, leading to a diverse set of molecular frameworks.
The synthesis of heterocyclic scaffolds is a prominent area where this compound derivatives are employed. For instance, substituted aminobenzoates are key precursors in the synthesis of various heterocyclic systems, including quinolinones and acridones. acs.orgnih.gov These heterocyclic scaffolds are often privileged structures in medicinal chemistry, meaning they are known to bind to multiple biological targets.
Furthermore, the acetylamino benzoate moiety itself can be incorporated into larger, more complex scaffolds. An example is the synthesis of paracetamol-triazole conjugates, where the acetylamino phenoxy group, structurally related to the acetylamino benzoate core, is a key component of the final molecule. dergipark.org.tr The development of such hybrid molecules allows for the exploration of new chemical space and the potential for synergistic biological activities.
The following table highlights some advanced scaffolds derived from or incorporating the this compound motif:
| Scaffold Class | Synthetic Approach | Key Design Feature | Potential Application |
| Substituted Benzofuroquinolinones | Intramolecular tandem cyclization | Fused heterocyclic system with potential for DNA intercalation | Anticancer agents, G-quadruplex ligands |
| Acridone Derivatives | Multi-step synthesis including Ullmann condensation and cyclization | Planar aromatic system with sites for functionalization | Kinase inhibitors, fluorescent probes |
| Triazole-containing Hybrids | Click chemistry or other cyclization methods | Incorporation of a five-membered heterocyclic ring for altered physicochemical properties | Antimicrobial agents, enzyme inhibitors |
| Supramolecular Assemblies | Self-assembly driven by hydrogen bonding and π-π stacking | Formation of well-defined, ordered structures in the solid state | Crystal engineering, functional materials |
Development of Functional Materials Utilizing Acetylamino Benzoate Moieties
The acetylamino benzoate moiety, present in this compound, possesses structural characteristics that make it a valuable component in the development of functional materials. The combination of the aromatic ring, the amide linkage, and the ester group allows for a range of intermolecular interactions, including hydrogen bonding and π-π stacking, which can be exploited to create ordered supramolecular structures. These interactions are crucial for the design of materials with specific properties, such as liquid crystals, gels, and porous organic frameworks.
The ability of the acetylamino benzoate group to participate in hydrogen bonding is a key factor in its use in functional materials. The amide N-H group can act as a hydrogen bond donor, while the carbonyl oxygens of the amide and ester can act as hydrogen bond acceptors. This allows for the formation of well-defined hydrogen-bonding networks, which can lead to the self-assembly of molecules into higher-order structures. For example, derivatives of meta-aminobenzoic acid, the parent acid of this compound, are known to form supramolecular sheets, making them useful for designing peptide-based frameworks and amyloid-mimetic fibrillar architectures. iucr.org
In addition to hydrogen bonding, the aromatic ring of the acetylamino benzoate moiety can engage in π-π stacking interactions. These interactions, where the electron clouds of adjacent aromatic rings attract each other, contribute to the stability and ordering of molecular assemblies. The interplay between hydrogen bonding and π-π stacking can be fine-tuned by modifying the substituents on the aromatic ring, providing a strategy for controlling the packing of molecules in the solid state and, consequently, the properties of the resulting material.
Furthermore, the acetylamino benzoate core can be incorporated into polymers to impart specific functionalities. For example, polymers containing this moiety could exhibit interesting thermal, mechanical, or optical properties. The ester group provides a potential site for polymerization, while the acetylamino group can be used to modify the polymer's properties after its formation. The versatility of the acetylamino benzoate structure makes it a promising building block for the creation of a new generation of functional materials with tailored properties.
Integration of this compound in Flow Chemistry Methodologies
The integration of this compound and its derivatives into flow chemistry methodologies offers significant advantages over traditional batch processing. Flow chemistry, which involves the continuous pumping of reagents through a reactor, allows for precise control over reaction parameters such as temperature, pressure, and reaction time. This can lead to improved yields, higher purity, and enhanced safety, particularly for reactions that are highly exothermic or involve hazardous reagents.
The synthesis of compounds derived from this compound can be adapted to continuous flow systems. For instance, esterification and amidation reactions, which are common transformations involving this molecule, are well-suited for flow chemistry. The use of a flow reactor can enable rapid optimization of reaction conditions, leading to a more efficient synthesis. For example, the industrial production of related compounds like methyl 3-[(dimethylamino)methyl]benzoate may utilize continuous flow processes to improve efficiency and yield.
Furthermore, flow chemistry can facilitate reactions that are difficult to perform in batch, such as photochemical reactions. Photocatalytic modifications of bioactive molecules have been successfully carried out in continuous-flow microreactors, demonstrating the potential for applying these techniques to derivatives of this compound. tue.nl The precise control over light exposure and reaction time in a microreactor can lead to cleaner reactions and higher selectivity.
The benefits of integrating this compound in flow chemistry are summarized in the table below:
| Advantage of Flow Chemistry | Application to this compound Chemistry | Example |
| Enhanced Safety | Control of exothermic reactions, handling of hazardous reagents. | Nitration or other electrophilic aromatic substitution reactions. |
| Improved Yield and Purity | Precise control over reaction parameters, minimization of side reactions. | Synthesis of high-purity intermediates for pharmaceutical applications. |
| Rapid Optimization | Automated variation of reaction conditions to quickly find the optimal parameters. | Screening of catalysts and solvents for a particular transformation. |
| Scalability | Straightforward scaling of production by running the flow reactor for a longer time or using a larger reactor. | Industrial synthesis of fine chemicals derived from this compound. |
| Multi-step Synthesis | Telescoping of reaction sequences without isolation of intermediates. | Continuous synthesis of complex drug candidates. |
Strategic Derivatization for Exploring Chemical Space and Analog Libraries
The strategic derivatization of this compound is a powerful approach for exploring chemical space and generating libraries of analogous compounds. This is particularly valuable in the early stages of drug discovery, where the goal is to identify molecules with desired biological activities and structure-activity relationships (SAR). The versatile structure of this compound provides multiple points for modification, allowing for the systematic variation of its physicochemical properties.
The primary sites for derivatization on the this compound scaffold are the amino group (after deacetylation), the ester group, and the aromatic ring. Each of these sites can be modified using a wide range of chemical reactions to introduce diverse functional groups.
Amino Group Derivatization: After hydrolysis of the acetyl group to reveal the free amine, a vast array of substituents can be introduced through acylation with different carboxylic acids or sulfonyl chlorides, alkylation with various alkyl halides, or reductive amination with aldehydes or ketones. This allows for the exploration of how changes in the size, shape, and electronic properties of this part of the molecule affect its biological activity.
Ester Group Modification: The methyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with a library of amines or alcohols to form a diverse set of amides or esters. This is a common strategy for improving pharmacokinetic properties or introducing new binding interactions with a biological target.
Aromatic Ring Substitution: The aromatic ring can be functionalized through electrophilic aromatic substitution reactions such as nitration, halogenation, or Friedel-Crafts acylation. The existing substituents on the ring will direct the position of the new substituent, allowing for regioselective modifications. These modifications can alter the electronic properties of the molecule and introduce new points of interaction.
By combining these derivatization strategies, it is possible to generate large and diverse libraries of compounds based on the this compound scaffold. This approach, often referred to as parallel synthesis or combinatorial chemistry, can be automated to rapidly produce a large number of analogs for high-throughput screening. The data obtained from screening these libraries can then be used to build SAR models and guide the design of more potent and selective compounds.
The following table outlines some strategic derivatization approaches for exploring the chemical space around this compound:
| Derivatization Site | Reaction Type | Introduced Diversity | Purpose |
| Amino Group (post-deacetylation) | Acylation, Sulfonylation, Alkylation | Varied R-groups in amides, sulfonamides, and amines | Explore SAR, modulate hydrogen bonding capacity |
| Ester Group | Hydrolysis followed by Amidation/Esterification | Diverse amide and ester side chains | Improve solubility, metabolic stability, and target binding |
| Aromatic Ring | Electrophilic Aromatic Substitution | Halogens, nitro groups, acyl groups | Modulate electronic properties, introduce new interaction sites |
Q & A
Q. Reference :
Advanced: How do steric and electronic effects influence the biological activity of this compound analogs?
Methodological Answer:
- Electronic Effects : The acetyl amino group’s electron-withdrawing nature increases electrophilicity, enhancing binding to enzymatic active sites (e.g., acetylcholinesterase) .
- Steric Effects : Bulkier substituents at the meta position reduce binding affinity. For example, methyl 3-(trifluoromethoxy)benzoate shows 40% lower activity than the acetyl amino analog due to steric hindrance .
- Case Study : Methyl 2-(acetylamino)benzoate (ortho isomer) exhibits 10-fold lower antimicrobial activity than the meta isomer, highlighting positional sensitivity .
Experimental Design : Use SAR (Structure-Activity Relationship) studies with analogs varying in substituent position and size .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
